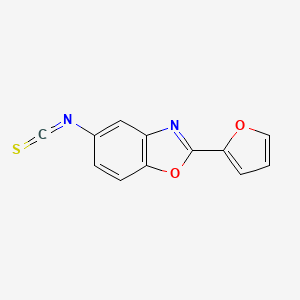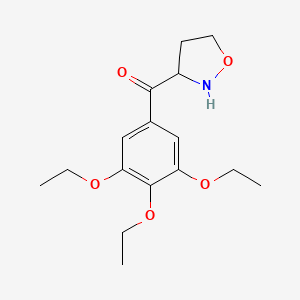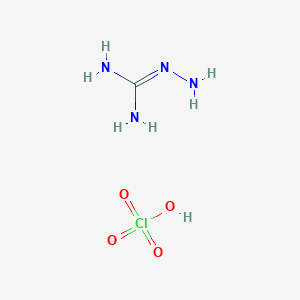
Aminoguanidine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoguanidine perchlorate is a chemical compound known for its energetic properties. It is a derivative of aminoguanidine, which has been studied for various applications, including its potential use in medicine and industry. This compound is particularly noted for its use in energetic materials due to its high reactivity and stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoguanidine perchlorate can be synthesized through the reaction of aminoguanidine with perchloric acid. The reaction typically involves dissolving aminoguanidine in water and then slowly adding perchloric acid under controlled conditions to avoid any violent reactions. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure the safety and purity of the final product. Advanced techniques such as crystallization and filtration are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Aminoguanidine perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Under certain conditions, it can be reduced to simpler amines.
Substitution: It can participate in substitution reactions where the perchlorate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield various amines .
Scientific Research Applications
Aminoguanidine perchlorate has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other energetic materials.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of aminoguanidine perchlorate involves its interaction with various molecular targets. In biological systems, aminoguanidine inhibits enzymes such as nitric oxide synthase and diamine oxidase, leading to reduced formation of reactive nitrogen species and advanced glycation end products . This inhibition helps in mitigating oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simpler compound with similar nitrogen-containing functional groups.
Hydrazinecarboximidamide: Another derivative of hydrazine with comparable reactivity.
Imino semicarbazide: Shares structural similarities with aminoguanidine.
Uniqueness
Aminoguanidine perchlorate is unique due to its combination of high reactivity and stability, making it suitable for use in energetic materials. Its ability to inhibit specific enzymes also sets it apart from other similar compounds, providing potential therapeutic benefits .
Properties
CAS No. |
41195-24-8 |
|---|---|
Molecular Formula |
CH7ClN4O4 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-aminoguanidine;perchloric acid |
InChI |
InChI=1S/CH6N4.ClHO4/c2-1(3)5-4;2-1(3,4)5/h4H2,(H4,2,3,5);(H,2,3,4,5) |
InChI Key |
FHNQNOARLHWMSH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


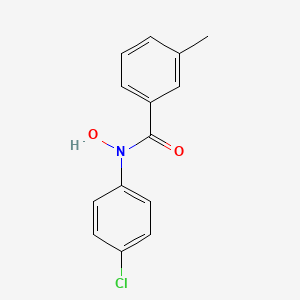
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
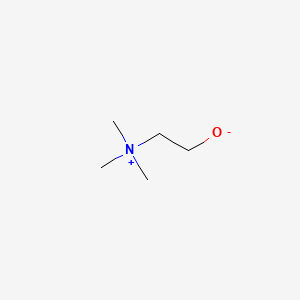
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
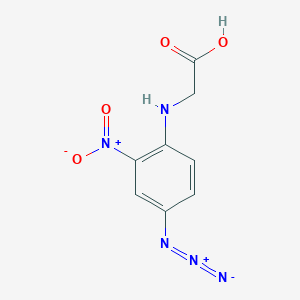
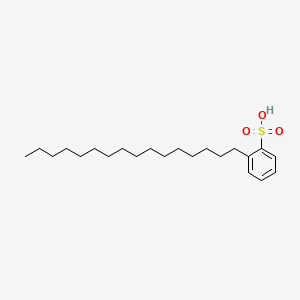
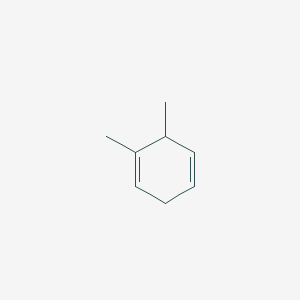
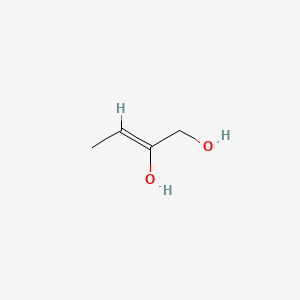
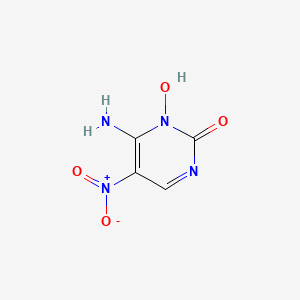

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
